molecular formula C10H7BrClNO B6151814 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole CAS No. 1261236-53-6

4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole

Cat. No. B6151814
CAS RN: 1261236-53-6
M. Wt: 272.5
InChI Key:
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Description

4-Bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole (BCMO) is an organic compound belonging to the oxazole family. It is a heterocyclic aromatic compound, which consists of an oxazole ring fused to a benzene ring. BCMO has been extensively studied in recent years due to its potential applications in various fields, such as medicine, agriculture, and materials science.

Scientific Research Applications

Organic Synthesis Precursor

4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole: serves as a valuable precursor in organic synthesis. It can be used to prepare various benzyloxy-substituted compounds, which are crucial intermediates in the synthesis of more complex molecules. For instance, it can react with benzyl bromide to form 4-(benzyloxy)-1-bromo-2-chlorobenzene , a compound used in further chemical transformations .

Neurotoxicity Studies

The related pyrazoline derivative of this compound has been studied for its neurotoxic potential. By extension, 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole could be used to investigate the effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are indicators of oxidative stress and neurotoxicity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole involves the reaction of 4-bromo-3-(4-chlorophenyl)-2-butanone with hydroxylamine hydrochloride to form 4-bromo-3-(4-chlorophenyl)-5-hydroxy-2-butanone, which is then treated with methyl iodide and a base to form the desired oxazole product.", "Starting Materials": ["4-bromo-3-(4-chlorophenyl)-2-butanone", "hydroxylamine hydrochloride", "methyl iodide", "base"], "Reaction": ["Step 1: React 4-bromo-3-(4-chlorophenyl)-2-butanone with hydroxylamine hydrochloride in the presence of a base to form 4-bromo-3-(4-chlorophenyl)-5-hydroxy-2-butanone.", "Step 2: Treat 4-bromo-3-(4-chlorophenyl)-5-hydroxy-2-butanone with methyl iodide and a base to form 4-bromo-3-(4-chlorophenyl)-5-methyl-2-butanone.", "Step 3: Cyclize 4-bromo-3-(4-chlorophenyl)-5-methyl-2-butanone with a base to form 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole."] }

CAS RN

1261236-53-6

Product Name

4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole

Molecular Formula

C10H7BrClNO

Molecular Weight

272.5

Purity

95

Origin of Product

United States

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